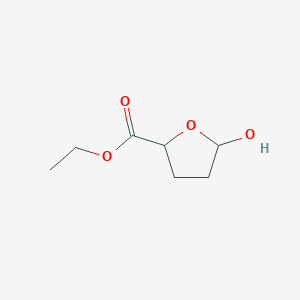
Ethyl 5-hydroxytetrahydrofuran-2-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 5-hydroxytetrahydrofuran-2-carboxylate is an organic compound with the molecular formula C7H12O4. It is a derivative of tetrahydrofuran, a five-membered ring containing four carbon atoms and one oxygen atom. This compound is notable for its hydroxyl group at the 5-position and an ester functional group at the 2-position, making it a valuable intermediate in organic synthesis and various industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
Starting Materials: The synthesis of Ethyl 5-hydroxytetrahydrofuran-2-carboxylate typically begins with commercially available starting materials such as ethyl acetoacetate and dihydrofuran.
Reaction Steps:
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. Catalysts and optimized reaction conditions are employed to ensure high purity and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: Ethyl 5-hydroxytetrahydrofuran-2-carboxylate can undergo oxidation reactions to form corresponding ketones or aldehydes. Common oxidizing agents include PCC and potassium permanganate.
Reduction: The compound can be reduced to form diols or other reduced derivatives using reagents like lithium aluminum hydride (LiAlH4).
Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: PCC, potassium permanganate, and chromium trioxide.
Reduction: LiAlH4, sodium borohydride (NaBH4).
Substitution: Alkyl halides, amines, and other nucleophiles.
Major Products Formed
Oxidation: Formation of 5-oxo-tetrahydrofuran-2-carboxylate.
Reduction: Formation of 5-hydroxytetrahydrofuran-2-methanol.
Substitution: Formation of various esters and amides.
Scientific Research Applications
Ethyl 5-hydroxytetrahydrofuran-2-carboxylate has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: Employed in the study of enzyme mechanisms and metabolic pathways involving tetrahydrofuran derivatives.
Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of Ethyl 5-hydroxytetrahydrofuran-2-carboxylate involves its interaction with various molecular targets, depending on its application. In biological systems, it may act as a substrate or inhibitor for specific enzymes, influencing metabolic pathways. The hydroxyl and ester groups play crucial roles in its reactivity and binding affinity.
Comparison with Similar Compounds
Similar Compounds
Ethyl 5-hydroxyhexanoate: Similar structure but with a six-membered ring.
Methyl 5-hydroxytetrahydrofuran-2-carboxylate: Similar structure but with a methyl ester group.
5-Hydroxytetrahydrofuran-2-carboxylic acid: Lacks the ethyl ester group.
Uniqueness
This compound is unique due to its specific functional groups and ring structure, which confer distinct reactivity and applications. Its combination of hydroxyl and ester groups makes it a versatile intermediate in organic synthesis.
Properties
Molecular Formula |
C7H12O4 |
|---|---|
Molecular Weight |
160.17 g/mol |
IUPAC Name |
ethyl 5-hydroxyoxolane-2-carboxylate |
InChI |
InChI=1S/C7H12O4/c1-2-10-7(9)5-3-4-6(8)11-5/h5-6,8H,2-4H2,1H3 |
InChI Key |
MTEONBBZTCJWHA-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1CCC(O1)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















